molecular formula C13H10N2O B8337200 4-(Pyridin-2-ylmethoxy)-benzonitrile

4-(Pyridin-2-ylmethoxy)-benzonitrile

Cat. No.: B8337200
M. Wt: 210.23 g/mol
InChI Key: CLSIKNRCNDMGGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Pyridin-2-ylmethoxy)-benzonitrile is a chemical compound of significant interest in scientific research, particularly in the fields of medicinal chemistry and neuropharmacology. This benzonitrile derivative features a pyridinylmethoxy moiety, a structural motif present in various biologically active molecules. For instance, compounds with similar structural frameworks, such as indolinone derivatives, have been identified as potent modulators of the AMPA receptor, a crucial target for treating neurological and psychiatric disorders . The structure-activity relationship (SAR) of these related compounds provides valuable insights for the design and development of novel therapeutics for conditions such as Alzheimer's disease, Parkinson's disease, and depression . Furthermore, benzonitrile-based scaffolds are frequently employed in the discovery of epigenetic therapeutics. Research on analogous structures has demonstrated their potential as reversible inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme that is overexpressed in several cancers . The binding mode of these inhibitors, which often involves critical hydrogen bonding through the cyano group, highlights the importance of the benzonitrile component in target engagement and can guide the rational design of more potent and selective chemical probes and drug candidates . This product is intended for research purposes as a building block or intermediate in the synthesis and exploration of new pharmaceutical agents. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

4-(pyridin-2-ylmethoxy)benzonitrile

InChI

InChI=1S/C13H10N2O/c14-9-11-4-6-13(7-5-11)16-10-12-3-1-2-8-15-12/h1-8H,10H2

InChI Key

CLSIKNRCNDMGGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)COC2=CC=C(C=C2)C#N

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Development

Overview : This compound serves as a crucial intermediate in the synthesis of several pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.

  • Case Study : Research indicates that derivatives of 4-(Pyridin-2-ylmethoxy)-benzonitrile have been synthesized and evaluated for their potential as xanthine oxidase inhibitors. These compounds demonstrated micromolar potency, suggesting their utility in treating conditions like gout and other inflammatory diseases .
Compound IC50 (μM) Target
1j8.1Xanthine oxidase
1k6.7Xanthine oxidase

Agricultural Chemistry

Overview : The compound is utilized in formulating agrochemicals, enhancing the efficacy and selectivity of crop protection products.

  • Application : It has been incorporated into formulations aimed at improving pest resistance and increasing crop yields. Its unique chemical structure allows for better binding to biological targets in pests, leading to more effective pest control strategies .

Material Science

Overview : In material science, this compound is employed in the development of advanced materials such as polymers and coatings.

  • Properties : The compound's chemical properties contribute to enhanced durability and resistance in materials. It is being researched for its potential to improve the mechanical properties of polymer composites, making them suitable for various industrial applications .

Biochemical Research

Overview : The compound acts as a valuable tool in biochemical studies, particularly in understanding enzyme interactions and receptor binding.

  • Research Findings : Studies have shown that it can modulate enzyme activity, aiding researchers in elucidating biological pathways associated with diseases. For instance, its interaction with lysine demethylase LSD1 has been explored through X-ray crystallography, providing insights into its binding mechanisms and potential as an epigenetic regulator .

Analytical Chemistry

Overview : In analytical chemistry, this compound is utilized to develop methods for detecting and quantifying various substances.

  • Application Example : It has been applied in assays that require high sensitivity and specificity, making it an essential component in the development of analytical techniques for pharmaceutical analysis and environmental monitoring .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-[2-(3-Chlorophenyl)-1-(1H-1,2,4-Triazol-1-yl)ethenyl]benzonitrile (1c)
  • Structure : Benzonitrile with a triazole-linked 3-chlorophenyl group.
  • Activity : Exhibits potent cytotoxicity against MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines, with IC₅₀ values comparable to etoposide .
  • Comparison : The triazole and chlorophenyl substituents enhance cellular uptake and DNA intercalation, unlike the pyridinylmethoxy group in 4-(Pyridin-2-ylmethoxy)-benzonitrile, which prioritizes kinase binding .
4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile
  • Structure : Benzonitrile with an oxazole-ethynyl-phenyl extension.
  • Activity: Demonstrates nonlinear optical (NLO) properties with a βHRS value of 45 × 10⁻³⁰ cm⁴·statvolt⁻¹, attributed to its extended π-conjugation .
  • Comparison : The ethynyl-oxazole group enhances NLO performance compared to the pyridinylmethoxy group, which lacks such conjugation .

Substituent Positional Isomerism

2-((Pyridine-4-yl)methoxy)benzonitrile
  • Structure : Ortho-substituted pyridine-4-ylmethoxy group.
  • Synthesis : Prepared similarly via nucleophilic substitution but yields lower steric hindrance than the para-substituted analogue .
  • Comparison : The para-substitution in this compound optimizes binding to hydrophobic pockets in enzymes (e.g., EGFR), while ortho-substitution may disrupt molecular alignment .

Functional Group Replacements

4-(2,6-Dimethylphenylthio)benzonitrile
  • Structure : Thioether-linked dimethylphenyl group.
  • Comparison : The thioether group provides distinct electronic effects (e.g., lower polarity) compared to the ether-linked pyridine in this compound, influencing solubility and reactivity .
4-[(4-Hydroxy-pyrimidin-2-yl)amino]-benzonitrile (Rilpivirine Hydroxy Impurity)
  • Structure: Benzonitrile with a pyrimidine-amino substituent.
  • Activity : A metabolite of rilpivirine (antiretroviral drug) with reduced efficacy due to hydroxylation .
  • Comparison: The pyrimidine-amino group introduces hydrogen-bonding capacity distinct from the pyridinylmethoxy group, altering target affinity .

Data Table: Key Properties of this compound and Analogues

Compound Name Substituent/Group Key Property/Activity Reference ID
This compound Pyridin-2-ylmethoxy EGFR inhibition intermediate
4-[2-(3-Chlorophenyl)-1-triazolyl]benzonitrile Triazole-chlorophenyl Cytotoxicity (IC₅₀ < 10 µM)
4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile Ethynyl-oxazole βHRS = 45 × 10⁻³⁰ cm⁴·statvolt⁻¹
2-((Pyridine-4-yl)methoxy)benzonitrile Pyridin-4-ylmethoxy (ortho) Reduced kinase binding efficiency
4-(2,6-Dimethylphenylthio)benzonitrile Thioether-dimethylphenyl Synthetic intermediate for C–S bonds
4-[(4-Hydroxy-pyrimidin-2-yl)amino]benzonitrile Pyrimidine-amino Rilpivirine metabolite

Research Findings and Trends

  • Biological Applications : Pyridinylmethoxy-substituted benzonitriles are prioritized in kinase inhibitor design due to their balanced hydrophobicity and hydrogen-bonding capacity . In contrast, triazole or oxazole derivatives excel in cytotoxicity or NLO applications .
  • Synthetic Flexibility: The pyridinylmethoxy group can be introduced via straightforward alkylation reactions, whereas ethynyl or thioether groups require specialized catalysts (e.g., Pd for Sonogashira coupling) .
  • SAR Insights :
    • Electron-withdrawing groups (e.g., nitrile) enhance binding to polar enzyme pockets.
    • Extended π-systems (e.g., ethynyl-oxazole) improve NLO properties but may reduce bioavailability .

Preparation Methods

Reaction Conditions and Optimization

A representative procedure from VulcanChem specifies the use of potassium carbonate (K2CO3) as a base in dimethylformamide (DMF) at 80–100°C for 6–8 hours. The base deprotonates the hydroxyl group of 4-hydroxybenzonitrile, generating a phenoxide ion that displaces bromide from 2-(bromomethyl)pyridine. DMF serves as a polar aprotic solvent, enhancing the solubility of both reactants and stabilizing the transition state.

Table 1: Comparative SNAr Reaction Parameters

BaseSolventTemperature (°C)Time (h)Yield (%)Source
K2CO3DMF80–1006–872–78
Cs2CO3DMSO90568
NaHTHF601255

Cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) offers a marginally lower yield (68%) but reduces reaction time to 5 hours. Sodium hydride (NaH) in tetrahydrofuran (THF) is less efficient, likely due to incomplete deprotonation of the phenolic substrate.

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

  • Deprotonation : K2CO3 abstracts the hydroxyl proton, forming a resonance-stabilized phenoxide ion.

  • Displacement : The phenoxide attacks the electrophilic methylene carbon of 2-(bromomethyl)pyridine, leading to bromide expulsion and ether bond formation.

The electron-withdrawing nitrile group ortho to the reaction site increases the substrate’s electrophilicity, favoring SNAr over competing elimination pathways.

Purification and Characterization

Isolation Techniques

Crude product purification typically involves column chromatography using silica gel and ethyl acetate/hexane gradients (70:30 → 50:50). Recrystallization from ethanol or methanol yields analytically pure material, with melting points reported between 112–115°C.

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, CDCl3) : δ 8.55 (d, J = 4.8 Hz, 1H, Py-H), 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (t, J = 7.6 Hz, 1H, Py-H), 7.32 (d, J = 8.4 Hz, 2H, Ar-H), 7.20 (d, J = 7.6 Hz, 1H, Py-H), 5.21 (s, 2H, OCH2).

  • 13C NMR : 160.1 (C-O), 149.8 (Py-C), 133.5 (CN), 122.4–118.9 (Ar-C).

Infrared Spectroscopy (IR)
A sharp absorption at 2225 cm⁻¹ confirms the nitrile group, while bands at 1240 cm⁻¹ and 1045 cm⁻¹ correspond to C-O-C asymmetric and symmetric stretching .

Q & A

Q. What experimental controls are essential when studying this compound’s photophysical properties?

  • Methodological Answer : Include reference compounds (e.g., unsubstituted benzonitrile) to isolate the pyridinylmethoxy group’s contribution. Control for solvent polarity effects by testing in a range (cyclohexane to DMSO) and degas solutions to prevent oxygen quenching in fluorescence studies .

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